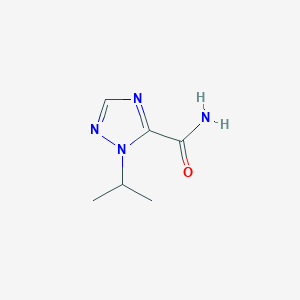

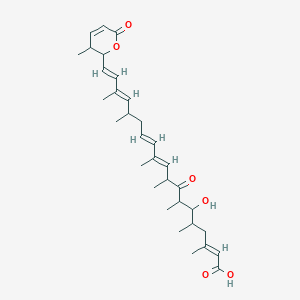

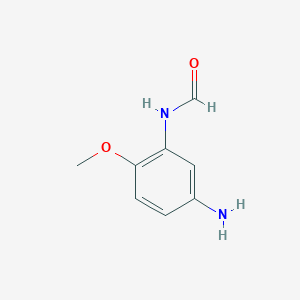

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Übersicht

Beschreibung

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, also known as methotrexate, is a widely used chemotherapeutic agent in the treatment of cancer and autoimmune diseases. It was first synthesized in the 1940s and has since become a cornerstone of cancer treatment due to its ability to inhibit the growth of rapidly dividing cells.

Wissenschaftliche Forschungsanwendungen

Diuretic Potential: 6-substituted pteridine-2,4,7(1H,3H,8H)-triones, which are structurally similar to triamterene, show potential as diuretics due to their prototropic tautomerism, possibly contributing to their diuretic effect (Sokolova et al., 2022).

Antimalarial and Antitumor Properties: Pteridines with 6,7-disubstituted ring systems, closely related to 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, are being explored for their potential as antimalarial and antitumor agents (Rosowsky et al., 1973).

Pharmaceutical Applications: The covalent intramolecular adducts of 5,6-dihydro-6-(1,2,3-trihydroxypropyl)pteridines, a derivative of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, are explored for their potential as pharmaceutical agents (Soyka et al., 1990).

Antiradical Activity: Novel pteridinetrione derivatives show comparable or higher antiradical activity to ascorbic acid. The tautomeric behavior of these compounds is sensitive to the nature of the aryl or heteryl substituent at position 6 (Kazunin et al., 2018).

Photovoltaic Cell Efficiency: Mixed ligand complexes of Ru(II) with 4,4'-dicarboxy-2,2'-bipyridine and substituted pteridinedione, including derivatives of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, are utilized in electrochemical photovoltaic cells, demonstrating 20-48% efficiency in photon to current conversion (Anandan et al., 2002).

Eigenschaften

IUPAC Name |

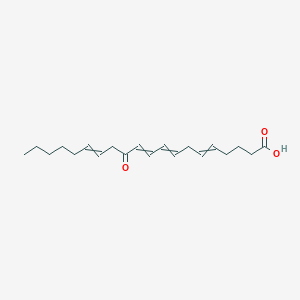

6-methyl-2-methylsulfanyl-3,8-dihydropteridine-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c1-3-6(13)10-5-4(9-3)7(14)12-8(11-5)15-2/h1-2H3,(H2,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVZDTOEJMRHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(NC1=O)N=C(NC2=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327398 | |

| Record name | NSC650997 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione | |

CAS RN |

138612-37-0 | |

| Record name | NSC650997 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

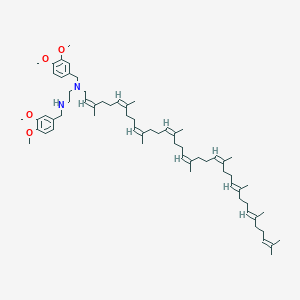

![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)

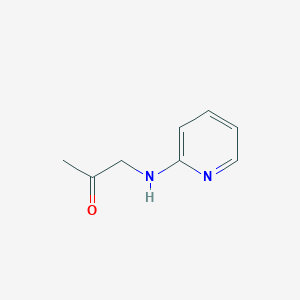

![2-[(2-Chloroacetyl)amino]butanoic acid](/img/structure/B19887.png)